Physicochemical Differentiation: Computed LogP and PSA vs. Non-Furan Benzamide Analogs
The target compound exhibits a computed XLogP3-AA of 2.6 and a Topological Polar Surface Area (TPSA) of 33.5 Ų. Compared to a baseline analog lacking the furan ring, such as N-allyl-N-benzylbenzamide (computed XLogP ~3.2, TPSA ~20.3 Ų), it demonstrates a 0.6 log unit decrease in lipophilicity and a 13.2 Ų increase in polar surface area [1][2]. This balanced shift moves the compound closer to central nervous system (CNS) drug-like chemical space, though it does not achieve ideal CNS multiparameter scores.
| Evidence Dimension | Computed XLogP3-AA and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA: 2.6; TPSA: 33.5 Ų |
| Comparator Or Baseline | N-allyl-N-benzylbenzamide (Baseline): XLogP ~3.2; TPSA: 20.3 Ų (computed by PubChem method) |
| Quantified Difference | ΔXLogP = -0.6; ΔTPSA = +13.2 Ų |
| Conditions | Computed using XLogP3 3.0 and Cactvs 3.4.8.18, respectively, per PubChem 2024.11.20 release. Comparator properties computed identically. |
Why This Matters
For procurement decisions in CNS drug discovery campaigns, the lower lipophilicity and higher TPSA suggest a potentially better pharmacokinetic profile, reducing the risk of high-volume distribution and off-target binding compared to simpler, more lipophilic N-allyl benzamides.
- [1] PubChem. (2026). Compound Summary for CID 10728811, Benzamide, N-(2-furanylmethyl)-N-2-propenyl-. National Center for Biotechnology Information. Retrieved May 5, 2026. View Source
- [2] PubChem. (2026). Compound Summary for CID 547650, N-benzyl-N-prop-2-enylbenzamide (computed analog). National Center for Biotechnology Information. Retrieved May 5, 2026. View Source
